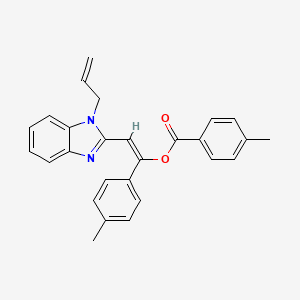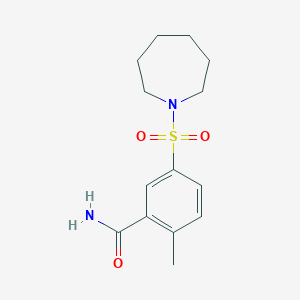![molecular formula C20H24N6 B5316575 4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline is a chemical compound that has been widely studied for its potential use in scientific research. It is a quinazoline derivative that has shown promise in various applications, including cancer research and drug development.
作用機序
The mechanism of action of 4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline is not fully understood, but it is thought to work by inhibiting certain enzymes and receptors in the body. It has been shown to have a high affinity for the epidermal growth factor receptor (EGFR), which is a protein that is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline are still being studied. It has been shown to have anti-tumor activity in various types of cancer cells, including lung, breast, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline in lab experiments is its high affinity for certain receptors in the body. This makes it a useful tool for studying the mechanisms of certain diseases and for developing new drugs. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several potential future directions for research on 4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline. One area of interest is in developing new drugs that target the EGFR receptor, as this has been shown to be an effective way to treat certain types of cancer. Another potential direction is in studying the compound's effects on other receptors and enzymes in the body, which could lead to new treatments for a variety of diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of 4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline is a complex process that involves several steps. The most commonly used method involves the reaction of 4-chloroquinazoline with 2-isopropyl-4-(piperazin-1-yl)pyrimidine in the presence of a base, such as potassium carbonate. The resulting product is then purified using chromatography techniques.
科学的研究の応用
The potential applications of 4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline in scientific research are vast. One of the most promising areas of research is in cancer treatment, where it has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in drug development, as it has been shown to have a high affinity for certain receptors in the body.
特性
IUPAC Name |
4-[4-[(2-propan-2-ylpyrimidin-4-yl)methyl]piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-15(2)19-21-8-7-16(24-19)13-25-9-11-26(12-10-25)20-17-5-3-4-6-18(17)22-14-23-20/h3-8,14-15H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWRQFVLLLPIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CN2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![3-(benzylthio)-6-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5316517.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5316519.png)
![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![3-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5316558.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)
![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)
